molecular formula C15H10FN3O B13142869 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)-

1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)-

Cat. No.: B13142869
M. Wt: 267.26 g/mol
InChI Key: ORPYCOOOBQZSPU-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-pyridinyl)-
  • 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-pyridinyl)-
  • 1H-Pyrazole-4-carboxaldehyde, 3-(4-methylphenyl)-1-(4-pyridinyl)-

Uniqueness

1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H10FN3O

Molecular Weight

267.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-pyridin-4-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C15H10FN3O/c16-13-3-1-11(2-4-13)15-12(10-20)9-19(18-15)14-5-7-17-8-6-14/h1-10H

InChI Key

ORPYCOOOBQZSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=NC=C3)F

Origin of Product

United States

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